

Application Notes and Protocols for Lanthanum-140 in Coastal Erosion Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-140*

Cat. No.: *B1220453*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lanthanum-140 as a Radiotracer

Lanthanum-140 (La-140) is a radioactive isotope of the element lanthanum, notable for its utility in scientific and industrial research as a tracer.^[1] With a half-life of 40.27 hours, La-140 emits both beta particles and high-energy gamma rays, making it readily detectable in various environmental matrices. In the context of coastal geomorphology, La-140 serves as an invaluable tool for tracking the movement of solid particles, particularly sediments. Its relatively short half-life ensures that it does not persist in the environment for extended periods, minimizing long-term radiological impact. The use of radiotracers like **Lanthanum-140** provides a direct and unequivocal method for the real-time assessment of sediment transport pathways, offering higher sensitivity and accuracy compared to conventional tracers.^[2]

The application of La-140 in coastal erosion studies allows for the precise quantification of sediment transport rates and the identification of erosion and accretion patterns. By introducing sediment labeled with La-140 into a coastal system, researchers can monitor its dispersal over time, providing critical data for coastal engineering projects, the validation of sediment transport models, and the development of effective shoreline protection strategies.^{[2][3]}

Key Properties of Lanthanum-140

Property	Value
Symbol	^{140}La
Half-life	40.27 hours
Decay Mode	Beta (β^-) and Gamma (γ) emission
Primary Gamma Energy	1596.5 keV
Parent Isotope	Barium-140 (^{140}Ba)

Experimental Protocols

While specific, detailed protocols for the use of **Lanthanum-140** in coastal erosion studies are not readily available in single, comprehensive documents, the following generalized methodology is synthesized from established principles of radiotracer applications in sedimentology.

Tracer Preparation: Labeling Sediment with Lanthanum-140

The first crucial step is the preparation of the tracer material. This involves firmly attaching **Lanthanum-140** to sediment particles that are representative of the study area in terms of grain size and composition.

Materials:

- Carrier-free **Lanthanum-140** solution (as LaCl_3)
- Representative sediment sample from the study site
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Distilled water
- Glass beakers and stirring equipment

- Drying oven
- Lead shielding for handling radioactive material

Procedure:

- Sediment Preparation: Collect a bulk sample of sediment from the coastal area of interest. Sieve the sediment to obtain the desired grain size fraction for the study. Wash the sieved sediment with distilled water to remove salts and organic matter, and then dry it in an oven.
- Lanthanum Adsorption:
 - Place a known mass of the prepared sediment in a glass beaker.
 - Add the carrier-free **Lanthanum-140** solution to the sediment.
 - Acidify the mixture with a small amount of HCl to ensure the lanthanum remains in solution.
 - Slowly add NaOH solution while stirring continuously to precipitate Lanthanum hydroxide ($\text{La}(\text{OH})_3$) onto the surface of the sediment particles. The goal is to achieve a pH where the hydroxide precipitates quantitatively.
 - Continue stirring for several hours to ensure uniform coating of the sediment grains.
- Washing and Drying:
 - Carefully decant the supernatant liquid.
 - Wash the labeled sediment multiple times with distilled water to remove any unadsorbed La-140.
 - Dry the labeled sediment in an oven at a temperature that does not alter the mineralogy of the sediment (e.g., $< 100^\circ\text{C}$).
- Activity Assay: Measure the total activity of the prepared tracer using a calibrated gamma spectrometer to determine the amount of La-140 successfully bound to the sediment.

Field Deployment of Lanthanum-140 Labeled Sediment

The deployment of the tracer requires careful planning to ensure it is introduced into the desired location within the coastal system without immediate, artificial dispersal.

Equipment:

- Lead-shielded container for transporting the tracer
- Deployment device (e.g., a bottom-opening container or a diver-operated injection system)
- GPS for precise positioning
- Boat or vessel suitable for the coastal environment

Procedure:

- Site Selection: Identify the precise location for tracer injection based on the study objectives (e.g., a specific point on the beach face, in the surf zone, or offshore).
- Tracer Injection:
 - Transport the labeled sediment to the injection site in the shielded container.
 - At the designated GPS coordinate, carefully release the tracer onto the seabed. The method of release should minimize disturbance to the surrounding sediment. For intertidal studies, the tracer can be placed at low tide. For subtidal studies, a diver or a remote-operated vehicle (ROV) may be required.
- Record Keeping: Document the exact time, date, and GPS coordinates of the injection, along with the total activity of the released tracer.

Sample Collection and In-situ Monitoring

Following the release of the tracer, a systematic sampling and monitoring program is initiated to track its movement.

Equipment:

- Sediment coring or grab sampling devices
- Waterproof sample bags or containers
- Portable gamma radiation detector (scintillation counter) for in-situ measurements
- GPS for recording sample locations

Procedure:

- In-situ Survey:
 - Conduct initial surveys with the portable gamma detector shortly after injection to map the initial distribution of the tracer.
 - Repeat the surveys at predetermined time intervals (e.g., daily, weekly) following a grid pattern around the injection point. The detector is typically towed across the seabed or operated by a diver.
 - Record the gamma count rate and the corresponding GPS coordinates at each point.
- Sediment Sampling:
 - Collect sediment samples (cores or grabs) at various locations and distances from the injection point. The sampling grid should be designed to capture the expected plume of the tracer.
 - Label each sample with its location (GPS coordinates), depth (if a core), and the date and time of collection.
 - Store the samples in sealed containers for transport to the laboratory.

Laboratory Analysis of Sediment Samples

The collected sediment samples are analyzed to determine the concentration of **Lanthanum-140**.

Equipment:

- High-purity Germanium (HPGe) gamma spectrometer
- Sample containers (e.g., Marinelli beakers)
- Drying oven
- Analytical balance

Procedure:

- Sample Preparation:
 - Dry the sediment samples in an oven to a constant weight.
 - Homogenize each sample and place a known weight into a calibrated counting container.
- Gamma Spectrometry:
 - Place the sample in the lead-shielded chamber of the HPGe detector.
 - Acquire the gamma-ray spectrum for a sufficient counting time to achieve good statistical accuracy. The counting time will depend on the activity of the samples.
 - Identify and quantify the characteristic gamma-ray peak of La-140 at 1596.5 keV.
- Data Analysis:
 - Calculate the activity concentration of La-140 in each sample (in Bq/kg).
 - Correct the activity for radioactive decay back to the time of injection.
 - Create maps of the spatial distribution of the tracer at different time intervals.
 - Use the data to calculate sediment transport rates, direction of movement, and burial depth.

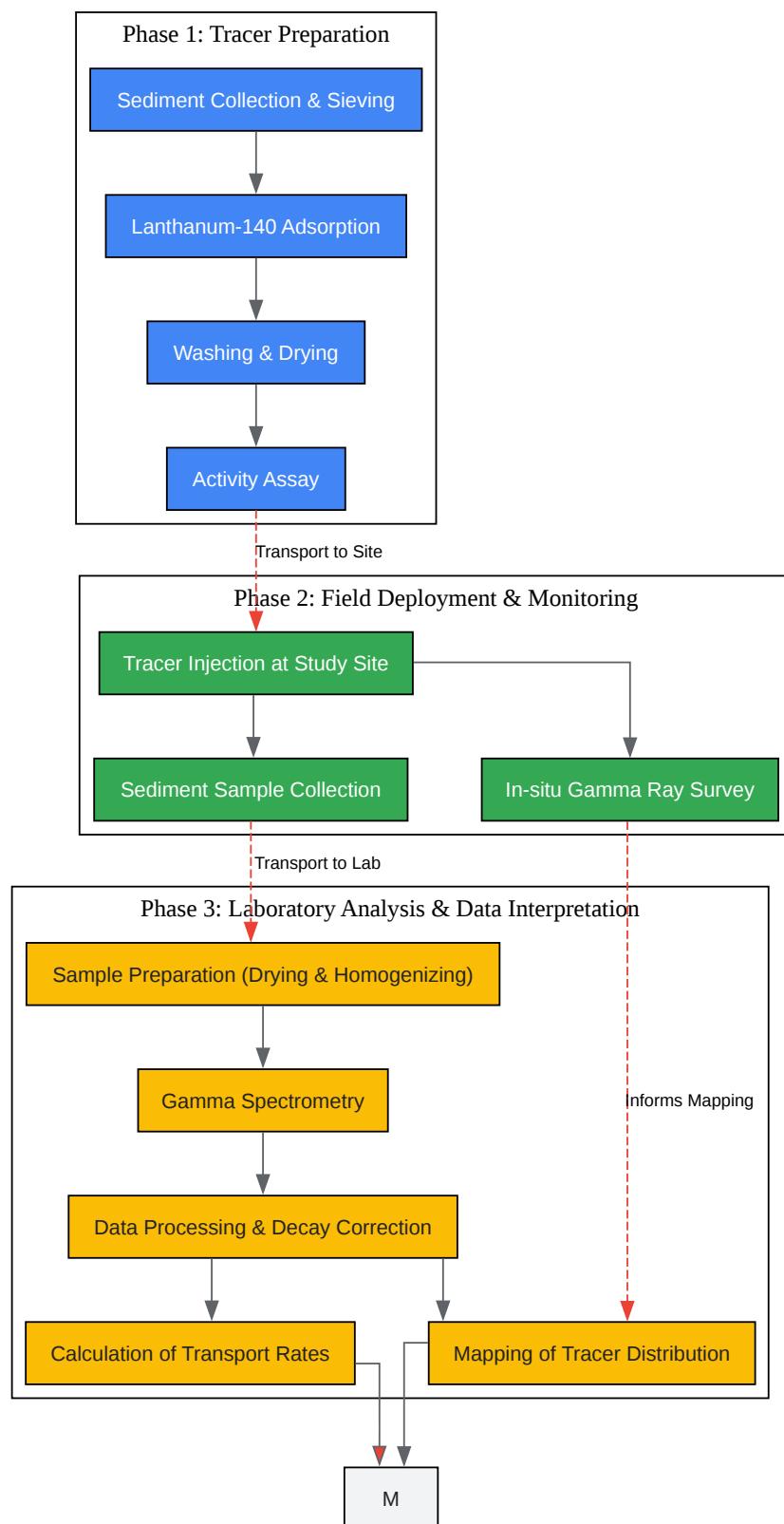
Data Presentation

Quantitative data from coastal erosion studies using radiotracers are crucial for understanding sediment dynamics. As specific datasets for **Lanthanum-140** are not readily available in the searched literature, the following tables present representative data from studies using other radionuclides to illustrate the typical measurements and findings.

Table 1: Hypothetical In-situ Gamma Ray Survey Data Following Tracer Injection

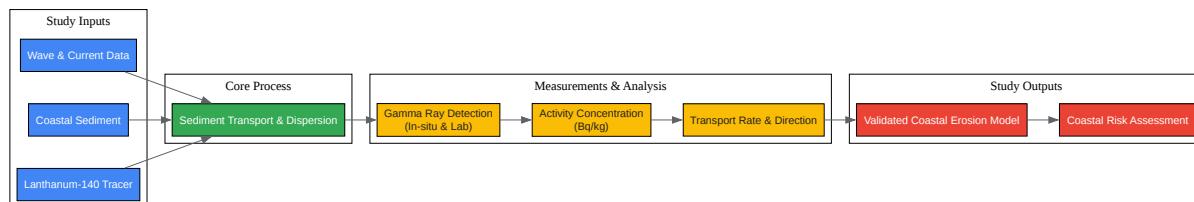
Time After Injection (days)	Distance from Injection (m)	Direction	In-situ Gamma Count Rate (cps)
1	0	-	5200
1	10	North	2100
1	10	East	3500
1	10	South	1500
1	10	West	800
7	50	East	1200
7	30	North-East	950
14	100	East	450
14	75	North-East	300

Table 2: Activity Concentration of Radionuclides in Coastal Sediment Samples


(Data adapted from studies on natural radionuclides in coastal environments for illustrative purposes)

Sample ID	Location	238U (Bq/kg)	232Th (Bq/kg)	40K (Bq/kg)
CS-01	Beach Face	10.14	35.02	425.8
CS-02	Surf Zone	8.50	30.15	410.2
CS-03	Offshore Bar	12.30	40.50	480.5
CS-04	Trough	9.80	33.20	435.1

Table 3: Calculated Sediment Transport Rates


Study Area	Tracer Used	Observation Period (days)	Mean	
			Transport Velocity (m/day)	Net Transport Direction
Fictional Bay A	^{140}La	14	7.1	East
Fictional Beach B	^{192}Ir	30	2.5	North-East
Fictional Estuary C	^{110}mAg	60	0.8	Seaward

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a coastal erosion study using **Lanthanum-140**.

[Click to download full resolution via product page](#)

Caption: Logical relationships in a radiotracer-based coastal erosion study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. iaea.org [iaea.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Lanthanum-140 in Coastal Erosion Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220453#lanthanum-140-applications-in-coastal-erosion-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com